1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinylmethyl group, a pyrrolyl group, and a pyrazole carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often begins with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl, pyridinylmethyl, and pyrrolyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions for these reactions vary, but they often involve catalysts, solvents, and specific temperature and pressure conditions to achieve the desired products.
Scientific Research Applications
1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups Similar compounds may include other pyrazole derivatives, chlorophenyl compounds, and pyridinylmethyl-containing molecules
Properties
Molecular Formula |
C20H16ClN5O |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H16ClN5O/c21-16-3-5-17(6-4-16)26-20(25-11-1-2-12-25)18(14-24-26)19(27)23-13-15-7-9-22-10-8-15/h1-12,14H,13H2,(H,23,27) |
InChI Key |
VOPSEKAHIGOCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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